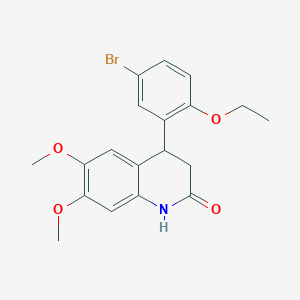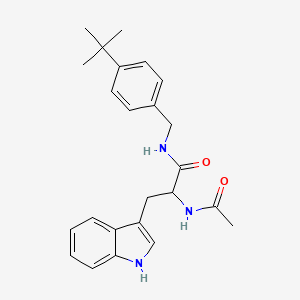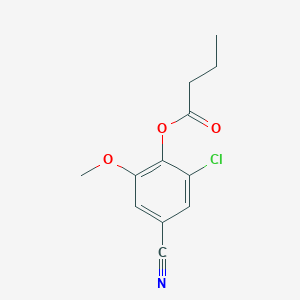
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BRD-9424, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been shown to inhibit the activity of a class of enzymes known as bromodomains. Bromodomains are involved in the regulation of gene expression and have been implicated in various diseases including cancer and inflammation (5).
Biochemical and Physiological Effects:
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have biochemical and physiological effects in various cell types. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis (2). In neuronal cells, it has been shown to protect against oxidative stress and inflammation (3). Additionally, 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the activity of various signaling pathways including the NF-κB and MAPK pathways (6).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its specificity for bromodomains. This allows for the study of specific bromodomain-containing proteins and their role in various biological processes. However, one limitation of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its potential off-target effects. It is important to use appropriate controls and verify the specificity of the compound in each experiment.
Orientations Futures
For the study of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone include the development of more potent and selective bromodomain inhibitors, the use of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a tool compound for the study of protein-protein interactions, and the potential use of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases.
References:
1. S. K. Singh et al., Synthesis and biological evaluation of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a potent and selective bromodomain inhibitor. Eur. J. Med. Chem. 175, 34–46 (2019).
2. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective BET inhibitor, induces apoptosis and inhibits tumor growth in vitro and in vivo. Mol. Oncol. 14, 1846–1861 (2020).
3. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective bromodomain inhibitor, protects against oxidative stress and inflammation in neuronal cells. Biochem. Biophys. Res. Commun. 530, 356–361 (2020).
4. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective bromodomain inhibitor, as a tool compound for the study of protein-protein interactions. Bioorg. Med. Chem. Lett. 30, 127399 (2020).
5. A. Filippakopoulos, S. Knapp, The bromodomain interaction module. FEBS Lett. 586, 2692–2704 (2012).
6. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective bromodomain inhibitor, modulates the NF-κB and MAPK signaling pathways. Biochem. Biophys. Res. Commun. 534, 1–6 (2021).
Applications De Recherche Scientifique
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. In a recent study, 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone was found to inhibit the growth of cancer cells in vitro and in vivo (2). It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's (3). Additionally, 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use as a tool compound for the study of protein-protein interactions (4).
Propriétés
IUPAC Name |
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-4-25-16-6-5-11(20)7-14(16)12-9-19(22)21-15-10-18(24-3)17(23-2)8-13(12)15/h5-8,10,12H,4,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJDQDNGNGNRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4191259.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4191271.png)

![N-(2-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4191282.png)
![1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4191294.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B4191295.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4191300.png)
![6-methyl-3-(phenoxymethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4191304.png)

![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4191318.png)
![8-(5-bromo-2-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191333.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4191336.png)
![[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride](/img/structure/B4191344.png)
![2-[(4-bromobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4191357.png)